4-(1,2,2-Triphenylvinyl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

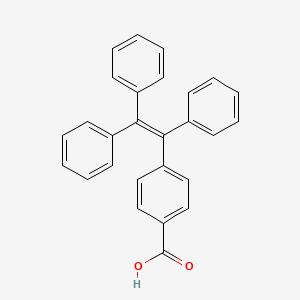

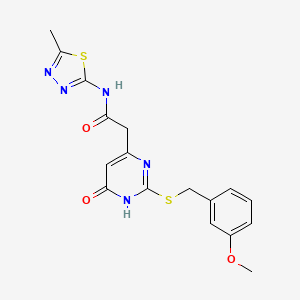

4-(1,2,2-Triphenylvinyl)benzoic Acid, also known as 1-(4-Carboxyphenyl)-1,2,2-triphenylethene, is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 . It is used in the field of organic chemical industry, such as the preparation of an activated luminescent material .

Molecular Structure Analysis

The molecular structure of 4-(1,2,2-Triphenylvinyl)benzoic Acid consists of a benzoic acid group attached to a triphenylvinyl group . The exact structure can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

4-(1,2,2-Triphenylvinyl)benzoic Acid can undergo condensation reactions to bind different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .Physical And Chemical Properties Analysis

4-(1,2,2-Triphenylvinyl)benzoic Acid has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 503.8±29.0 °C .Aplicaciones Científicas De Investigación

Phosgene Detection

The compound has been used in the design of an aggregation-induced emission (AIE)-based sensor for rapid and selective detection of phosgene . The sensor, named TPE-phos, has a tetraphenylethylene unit combined with an oxime moiety. TPE-phos undergoes nitrile formation after the oxime group reacts with phosgene, which results in a significant “light-up” fluorescence due to the AIE effect .

Synthesis of Alkenes

4-(1,2,2-Triphenylvinyl)benzoic Acid can be used in the synthesis of alkenes through the Wittig reaction . This reaction involves the addition of phosphorus ylides to carbonyl compounds, and is frequently used in the selective synthesis of alkenes .

Enzyme Inhibition

There is potential for 4-(1,2,2-Triphenylvinyl)benzoic Acid to be used as an inhibitor of various enzymes . Further research could explore this potential application in more detail .

Drug Development

The compound could also have potential applications in drug development . This could involve exploring its interactions with various biological targets, and assessing its efficacy and safety in preclinical and clinical studies .

Preparation of Activated Luminescent Materials

4-(1,2,2-Triphenylvinyl)benzoic Acid can be used in the field of organic chemical industry, such as the preparation of an activated luminescent material . By condensation reaction in 4-(1,2,2-triphenylvinyl)benzoic acid binds different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .

Bio-compatible Luminescent Materials

The compound can be used to prepare bio-compatible luminescent materials with AIE/AE properties . This involves combining 4-(1,2,2-triphenylvinyl)benzoic acid with different biomolecules through a condensation reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQULXPMSUDNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,2-Triphenylvinyl)benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)